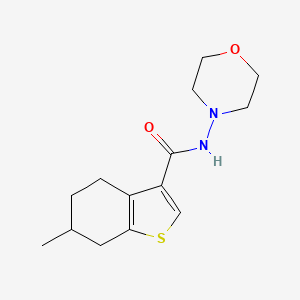
6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Übersicht
Beschreibung
6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including glycogen synthesis, gene expression, and cell differentiation.
Wirkmechanismus
The mechanism of action of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a serine/threonine kinase that regulates various cellular processes. 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is involved in the phosphorylation of various proteins, including glycogen synthase, beta-catenin, and tau protein. Inhibition of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide leads to the activation of downstream signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitor are diverse and depend on the specific cellular processes that are affected by 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibition. Inhibition of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to increase glycogen synthesis, promote cell differentiation, and modulate gene expression. In addition, 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibition has been found to have anti-inflammatory effects, modulate the immune response, and promote cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent inhibitory activity against 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, its diverse physiological effects, and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, including the development of more potent and selective 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors, the investigation of the molecular mechanisms underlying the physiological effects of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibition, and the exploration of the potential applications of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors in the treatment of various diseases. In addition, further research is needed to determine the optimal dosage and administration of 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitors and to evaluate their safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
The 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitor has been extensively studied for its potential applications in various fields of scientific research, including neurology, oncology, and immunology. In neurology, this compound has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 6-methyl-N-4-morpholinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibitor has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In immunology, this compound has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
6-methyl-N-morpholin-4-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-2-3-11-12(9-19-13(11)8-10)14(17)15-16-4-6-18-7-5-16/h9-10H,2-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQGADEVYAIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(morpholin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



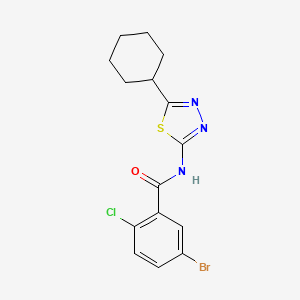
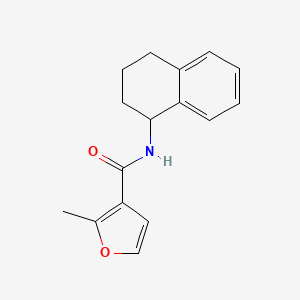
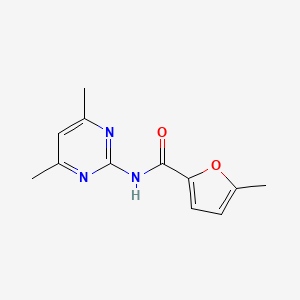
![2-ethyl 4-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4179513.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)

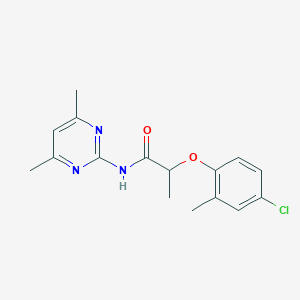

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)
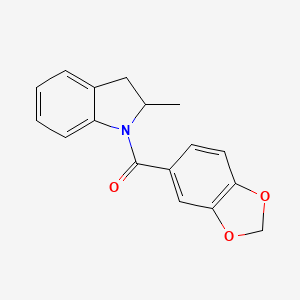
![1-[(5-chloro-2-thienyl)carbonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4179579.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)